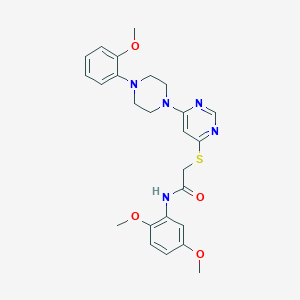

![molecular formula C11H14F3NO3 B2857168 Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate CAS No. 2222511-89-7](/img/structure/B2857168.png)

Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

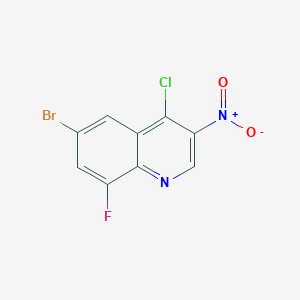

Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate is a chemical compound with the CAS Number: 2222511-89-7 . It has a molecular weight of 265.23 . The IUPAC name for this compound is ethyl 2- (1- (2,2,2-trifluoroacetyl)piperidin-4-ylidene)acetate .

Molecular Structure Analysis

The molecular formula of this compound is C11H14F3NO3 . The InChI code for this compound is 1S/C11H14F3NO3/c1-2-18-9(16)7-8-3-5-15(6-4-8)10(17)11(12,13)14/h7H,2-6H2,1H3 .Physical and Chemical Properties Analysis

This compound is stored at refrigerated temperatures .Scientific Research Applications

Synthesis and Structural Studies

Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate, while not directly studied, relates closely to compounds synthesized through Knoevenagel condensation reactions, which involve ethyl acetoacetate and various aldehydes in the presence of catalytic amounts of piperidine and trifluoroacetic acid. These processes yield compounds with potential antimicrobial activity, as demonstrated by the synthesis and characterization of similar molecules. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate have been synthesized, showcasing the application of this methodology in creating compounds with defined molecular structures and potential biological activities (Kariyappa et al., 2016); (Kumar et al., 2016).

Antimicrobial and Antioxidant Applications

The structural characteristics and activities of synthesized compounds, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, point to their potential antimicrobial and antioxidant applications. These compounds are typically evaluated for their in vitro susceptibilities against various microbial strains, highlighting the broader utility of such chemical entities in pharmaceutical research and development (Kumar et al., 2016).

Precursors to Heterocyclic Compounds

Furthermore, cyclic sulfamidates acting as precursors to alkylidenated pyrrolidines and piperidines illustrate another dimension of research involving ethyl acetoacetate derivatives. These heterocycles serve as convenient precursors to heterocyclic beta-amino acid derivatives, underpinning the synthetic versatility of this compound and related compounds (Bower et al., 2007).

Catalysis and Synthesis Efficiency

The synthesis of functionalized piperidine derivatives, using acidic ionic liquids as catalysts, demonstrates the efficiency and innovation in the synthesis of compounds related to this compound. These methodologies emphasize the role of catalysts in enhancing reaction conditions and the potential for the development of new pharmaceuticals and materials (Shaterian & Azizi, 2013).

Safety and Hazards

Future Directions

As for future directions, piperidine derivatives are of significant interest in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate, is an important task of modern organic chemistry .

Properties

IUPAC Name |

ethyl 2-[1-(2,2,2-trifluoroacetyl)piperidin-4-ylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO3/c1-2-18-9(16)7-8-3-5-15(6-4-8)10(17)11(12,13)14/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWUORRQMRUGRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCN(CC1)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2857087.png)

![4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2857089.png)

![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2857090.png)

![5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2857094.png)

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2857097.png)

![N-(2-chlorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2857098.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B2857101.png)

amine](/img/structure/B2857105.png)